molecular formula C9H21O2PS2 B12812183 o-Isobutyl o-pentyl phosphorodithioate CAS No. 19475-46-8

o-Isobutyl o-pentyl phosphorodithioate

Cat. No.: B12812183
CAS No.: 19475-46-8
M. Wt: 256.4 g/mol
InChI Key: KEZYTBRZEHSOTF-UHFFFAOYSA-N
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Description

o-Isobutyl o-pentyl phosphorodithioate is an organophosphorus compound with the molecular formula C9H21O2PS2. It is a member of the phosphorodithioate family, which are known for their applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes both isobutyl and pentyl groups attached to a phosphorodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Isobutyl o-pentyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide (P2S5) with alcohols. The general reaction can be represented as follows:

P2S5+2ROH(RO)2P(S)SH+H2SP2S5 + 2ROH \rightarrow (RO)2P(S)SH + H2S P2S5+2ROH→(RO)2P(S)SH+H2S

In this case, the alcohols used are isobutanol and pentanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

o-Isobutyl o-pentyl phosphorodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates.

    Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides are commonly used for oxidation reactions.

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Oxidation: Phosphorothioates

    Substitution: Various substituted phosphorodithioates

    Hydrolysis: Phosphoric acid derivatives

Scientific Research Applications

o-Isobutyl o-pentyl phosphorodithioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used as an additive in lubricants and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism of action of o-Isobutyl o-pentyl phosphorodithioate involves its interaction with molecular targets through its phosphorodithioate moiety. The compound can form strong bonds with metal ions, making it effective in coordination chemistry and mineral processing. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    S-Allyl-O, O′-dibutyl phosphorodithioate: Another member of the phosphorodithioate family with similar applications.

    O, O′-diethyl phosphorodithioate: Known for its use in pesticides and as a reagent in organic synthesis.

Uniqueness

o-Isobutyl o-pentyl phosphorodithioate is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions with metal ions and enzymes, making it valuable in various applications.

Properties

CAS No.

19475-46-8

Molecular Formula

C9H21O2PS2

Molecular Weight

256.4 g/mol

IUPAC Name

2-methylpropoxy-pentoxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H21O2PS2/c1-4-5-6-7-10-12(13,14)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,13,14)

InChI Key

KEZYTBRZEHSOTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=S)(OCC(C)C)S

physical_description

Liquid

Origin of Product

United States

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